3-Bromo-4-fluorobenzene-1-sulfonyl chloride
Overview
Description
3-Bromo-4-fluorobenzene-1-sulfonyl chloride is an organic compound with the molecular formula C6H3BrClFO2S and a molecular weight of 273.51 g/mol . This compound is characterized by the presence of bromine, fluorine, and sulfonyl chloride functional groups attached to a benzene ring. It is commonly used in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-4-fluorobenzene-1-sulfonyl chloride can be synthesized through a multi-step process involving the sulfonation of 3-bromo-4-fluorobenzene followed by chlorination. The general synthetic route involves:
Sulfonation: 3-Bromo-4-fluorobenzene is treated with sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl group, forming 3-bromo-4-fluorobenzenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but is optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-fluorobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Electrophilic Aromatic Substitution: The bromine and fluorine substituents on the benzene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrogen chloride byproduct.
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens can be used under acidic conditions to introduce additional substituents onto the benzene ring.
Major Products Formed
Sulfonamides: Reaction with amines yields sulfonamide derivatives, which are important intermediates in pharmaceutical synthesis.
Substituted Benzenes: Electrophilic aromatic substitution reactions result in the formation of various substituted benzene derivatives.
Scientific Research Applications
3-Bromo-4-fluorobenzene-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: Sulfonamide derivatives of this compound are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 3-bromo-4-fluorobenzene-1-sulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group readily reacts with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various chemical transformations and modifications of biomolecules .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-fluorobenzenesulfonyl chloride: Similar in structure but with the positions of the bromine and fluorine atoms reversed.
3-Fluorobenzenesulfonyl chloride: Lacks the bromine substituent, resulting in different reactivity and applications.
4-Bromobenzenesulfonyl chloride: Lacks the fluorine substituent, affecting its chemical properties and uses.
Uniqueness
3-Bromo-4-fluorobenzene-1-sulfonyl chloride is unique due to the presence of both bromine and fluorine substituents, which impart distinct electronic and steric effects. These effects influence the compound’s reactivity and make it a valuable intermediate in the synthesis of diverse organic molecules .
Properties
IUPAC Name |
3-bromo-4-fluorobenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClFO2S/c7-5-3-4(12(8,10)11)1-2-6(5)9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEEHKBVVTWJSRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClFO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80619457 | |
Record name | 3-Bromo-4-fluorobenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80619457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
631912-19-1 | |
Record name | 3-Bromo-4-fluorobenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80619457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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